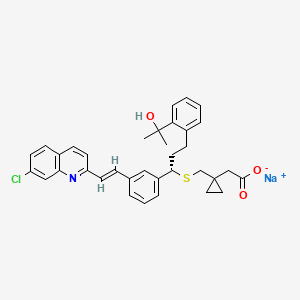

ent-Montelukast Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ent-Montelukast Sodium Salt: is a potent and selective leukotriene receptor antagonist. It is primarily used to block the action of leukotrienes, which are inflammatory mediators. This compound has a high affinity for the cysteinyl leukotriene receptor and is effective in blocking the effects of leukotrienes in various experimental models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroboration of Ketones: This method involves the use of boranes from α-pinenes, employing a non-catalytic enantioselective reduction protocol.

Enantioselective Hydrogen Transfer: Organometallic complexes of Ru (II) are used to catalyze enantioselective hydrogen transfer, with formic acid as the hydrogen source.

Grignard Reaction: CeCl3-THF solvate is a valuable promoter in this reaction.

Biocatalytic Process: Using ketoreductase KRED, a “self-driven” process can be scaled up to a 200 kg batch with >99.9% enantiomeric excess.

Industrial Production Methods: : The industrial production of ent-Montelukast Sodium Salt involves scaling up the biocatalytic process with ketoreductase KRED to achieve high enantiomeric excess and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Substitution: Substitution reactions often involve the use of Grignard reagents, with CeCl3-THF solvate as a promoter.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, other oxidizing agents.

Reduction: Organometallic complexes of Ru (II), formic acid.

Substitution: Grignard reagents, CeCl3-THF solvate.

Major Products: : The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Asthma Management

ent-Montelukast sodium salt is primarily indicated for the prophylaxis and chronic treatment of asthma in patients aged 12 months and older. It works by inhibiting the cysteinyl leukotriene receptor (CysLT1), which plays a significant role in bronchoconstriction and inflammation associated with asthma . Clinical studies have demonstrated that montelukast can provide bronchodilation within two hours of administration, enhancing the efficacy of beta-agonist medications used concurrently .

2. Allergic Rhinitis Treatment

The compound is also effective in treating seasonal allergic rhinitis. It alleviates symptoms by blocking the action of leukotrienes released during allergic reactions, thus reducing nasal congestion, sneezing, and other symptoms associated with allergies .

Efficacy in Asthma

A pivotal study assessed the pharmacokinetics and bioequivalence of montelukast sodium formulations among healthy subjects. Results indicated that the geometric mean ratios for maximum plasma concentration and area under the concentration-time curve were within the acceptable range of 80%-125%, confirming consistent therapeutic effects across formulations .

Efficacy in Allergic Rhinitis

Clinical trials have shown that montelukast significantly reduces eosinophil counts in patients with allergic rhinitis, indicating its potential to mitigate inflammation associated with allergic responses .

Comparative Efficacy Table

| Application | Efficacy | Study Reference |

|---|---|---|

| Asthma Management | Reduces bronchoconstriction; improves lung function | |

| Seasonal Allergic Rhinitis | Decreases nasal congestion; alleviates symptoms |

Case Study 1: Pediatric Asthma Management

A clinical trial involving pediatric patients demonstrated that daily administration of montelukast significantly improved asthma control compared to placebo, with a notable reduction in nighttime awakenings due to asthma symptoms .

Case Study 2: Adult Allergic Rhinitis

In adults suffering from seasonal allergic rhinitis, montelukast was shown to reduce overall symptom scores significantly over a treatment period compared to standard antihistamines, highlighting its effectiveness as an alternative treatment option .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.

Pranlukast: Similar to montelukast, used for asthma and allergic rhinitis.

Ibudilast: A phosphodiesterase inhibitor with anti-inflammatory properties.

Uniqueness: : ent-Montelukast Sodium Salt is unique due to its high affinity for the cysteinyl leukotriene receptor and its effectiveness in blocking leukotriene actions in various experimental models . Its biocatalytic production process also ensures high enantiomeric excess and yield .

Biologische Aktivität

ent-Montelukast Sodium Salt, an enantiomer of Montelukast, is a potent leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and clinical efficacy, supported by relevant research findings and data tables.

- Molecular Formula : C35H35ClNNaO3S

- Molecular Weight : 608.17 g/mol

- CAS Number : [Not specified in the provided data]

Montelukast acts by selectively binding to the cysteinyl leukotriene receptor 1 (CysLT1), inhibiting the physiological effects of leukotrienes D4 and E4, which are involved in inflammatory processes associated with asthma and allergic rhinitis. This inhibition leads to a reduction in airway edema, smooth muscle contraction, and other cellular activities that contribute to respiratory distress .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals critical insights into its absorption, distribution, metabolism, and elimination:

- Absorption : Rapidly absorbed post-oral administration with a mean bioavailability of approximately 64% .

- Distribution : Highly protein-bound (99%) with a steady-state volume of distribution ranging from 8 to 11 liters .

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C8, CYP2C9). At therapeutic doses, metabolites are undetectable in plasma .

- Elimination : Excreted mainly via bile; less than 0.2% is recovered in urine. The mean half-life ranges from 2.7 to 5.5 hours .

Clinical Efficacy

Montelukast has demonstrated significant clinical benefits in managing asthma and allergic rhinitis. Key findings from clinical studies include:

- Asthma Management : In adults and adolescents, montelukast significantly reduced daytime asthma symptoms and beta2-agonist use (p < 0.001) compared to placebo. It also improved peak expiratory flow rates (p < 0.001) .

| Study Parameter | Montelukast Group (Mean Change) | Placebo Group (Mean Change) | p-value |

|---|---|---|---|

| Daytime Asthma Symptoms | -0.45 | -0.22 | <0.001 |

| Beta2-agonist Use (puffs/day) | -1.56 | -0.41 | <0.001 |

| AM Peak Expiratory Flow (L/min) | +24.5 | +3.3 | <0.001 |

| Nocturnal Awakenings (#/week) | -1.84 | -0.79 | <0.001 |

- Allergic Rhinitis : Montelukast effectively reduces total nasal symptom scores and serum arginase levels in patients suffering from seasonal allergic rhinitis (SAR). A study reported statistically significant reductions in serum arginase levels post-treatment (p = 0.001) .

Case Studies

- Asthmatic Children Study : A study involving children with mild-to-moderate persistent asthma demonstrated that montelukast significantly improved lung function and reduced symptoms compared to placebo over a treatment period .

- Seasonal Allergic Rhinitis Study : Patients treated with montelukast showed a notable decrease in nasal congestion and other symptoms related to SAR, suggesting its dual utility in managing both asthma and allergic conditions .

Safety Profile

Montelukast is generally well-tolerated; however, mild elevations in serum aminotransferase levels have been noted in some patients . Long-term safety studies indicate that adverse effects are comparable to placebo.

Eigenschaften

IUPAC Name |

sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFBRXGCXUHRJY-YBGTYPRZSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35ClNNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.